molecular formula C25H32N2O5 B2959870 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide CAS No. 921524-61-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

Cat. No. B2959870
CAS RN: 921524-61-0
M. Wt: 440.54
InChI Key: WONBAOPUVAOKHC-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications

Polycyclic Systems Synthesis

Research has explored the synthesis of novel polycyclic systems containing elements like the 1,4-benzodiazepine and isoindolinone fragments. The dehydration of specific benzoic acids in boiling acetic or propionic anhydride resulted in the creation of a novel fused pentacyclic system, which could have implications for developing new pharmacological agents or materials with unique properties (Ukhin et al., 2011).

Serotonin Receptor Antagonists

Another study focused on the development of potent serotonin-3 (5-HT3) receptor antagonists, highlighting the importance of structure-activity relationships in designing effective therapeutic agents. The research indicated that certain structural modifications could lead to significant increases in activity, offering potential pathways for creating more effective treatments for conditions related to serotonin receptor activity (Harada et al., 1995).

Enantioselective Synthesis

The enantioselective synthesis of metabolites for therapeutic compounds, such as vasopressin V2 receptor antagonists, has been investigated, demonstrating the critical role of chirality in drug development and the potential for creating more targeted and effective medications (Matsubara et al., 2000).

Anticonvulsant and Hypnotic Agents

Research into the synthesis and evaluation of certain dihydrobenzo[f][1,4]oxazepin derivatives has shown promising anticonvulsant and hypnotic activities, underscoring the potential for these compounds in treating neurological disorders (Deng et al., 2011).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-20-13-17(7-10-21(20)32-15-25(3,4)24(27)29)26-23(28)19-9-8-18(30-5)14-22(19)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONBAOPUVAOKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

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